(2S)-1-(benzyloxy)propan-2-amine (2S)-1-(benzyloxy)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 83053-85-4
VCID: VC4947799
InChI: InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
SMILES: CC(COCC1=CC=CC=C1)N
Molecular Formula: C10H15NO
Molecular Weight: 165.236

(2S)-1-(benzyloxy)propan-2-amine

CAS No.: 83053-85-4

Cat. No.: VC4947799

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

(2S)-1-(benzyloxy)propan-2-amine - 83053-85-4

Specification

CAS No. 83053-85-4
Molecular Formula C10H15NO
Molecular Weight 165.236
IUPAC Name (2S)-1-phenylmethoxypropan-2-amine
Standard InChI InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
Standard InChI Key HYUZZQIAJWNRAQ-VIFPVBQESA-N
SMILES CC(COCC1=CC=CC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2S)-1-(Benzyloxy)propan-2-amine possesses a stereogenic center at the second carbon of the propane chain, conferring chirality critical for its interactions in biological systems. The benzyloxy group (–OCH₂C₆H₅) at the primary carbon enhances lipophilicity, influencing solubility and membrane permeability . The IUPAC name, (2S)-1-phenylmethoxypropan-2-amine, reflects its benzyl ether and amine functionalities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight165.236 g/mol
IUPAC Name(2S)-1-phenylmethoxypropan-2-amine
SMILES NotationCC(COCC1=CC=CC=C1)N
InChI KeyHYUZZQIAJWNRAQ-VIFPVBQESA-N

Stereochemical Considerations

The (2S) configuration dictates enantioselective interactions, making this compound valuable in asymmetric synthesis. Nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, with distinct splitting patterns for diastereotopic protons adjacent to the amine group .

Synthetic Methodologies

Reductive Amination

A common route involves reductive amination of benzyloxypropan-2-one with ammonia or primary amines. For example, condensation of benzaldehyde with propan-2-amine derivatives under acidic conditions, followed by sodium borohydride (NaBH₄) reduction, yields the target compound with moderate enantiomeric excess .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Imine FormationBenzaldehyde, MeOH, reflux85
ReductionNaBH₄, HCl, room temperature79

Benzylation of Propan-2-amine

Alternative approaches employ benzylation of propan-2-amine precursors. Reaction of 1-chloro-2-propanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) forms the benzyl ether, followed by amination via Gabriel synthesis or Hofmann rearrangement .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.25–7.39 (m, 5H, Ar–H), 3.88–3.74 (q, 2H, OCH₂), 2.70 (m, 1H, CH–NH₂), 1.12 (d, 3H, CH₃) .

  • ¹³C NMR: δ 140.8 (C–O), 128.4–126.8 (Ar–C), 52.5 (CH–NH₂), 20.3 (CH₃) .

Mass Spectrometry (MS)

Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 166.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₅NO .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Chiral Ligands: For asymmetric catalysis in API synthesis .

  • Prodrugs: Functionalization of the amine group enhances bioavailability of antiviral agents.

Material Science

Incorporation into polymers improves thermal stability, with glass transition temperatures (Tg) increasing by 15–20°C compared to non-aminated analogs .

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